N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties. This compound, in particular, features a cycloheptyl group attached to a benzamide moiety, with a 5-methyl-1H-tetrazol-1-yl substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide can be approached through several synthetic routes. One common method involves the use of click chemistry, which is known for its efficiency and eco-friendliness. The synthesis typically involves the reaction of a suitable benzamide precursor with a tetrazole derivative under moderate conditions. The reaction may be carried out in solvents such as water or acetonitrile, and the use of catalysts can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring is known for its stability and reactivity, making it a versatile moiety in organic synthesis. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound may also find applications in the pharmaceutical industry as a potential drug candidate due to its unique structural features .
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with biological receptors in a similar manner. The compound’s ability to stabilize negative charges through electron delocalization enhances its binding affinity to target proteins and enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
N-cycloheptyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 5-methyltetrazole. While these compounds share the tetrazole core, the presence of different substituents imparts unique properties to each molecule. For instance, the cycloheptyl group in this compound may enhance its lipophilicity and membrane permeability compared to other tetrazole derivatives .
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-cycloheptyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-11-7-6-10-14(15)16(22)17-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,22) |
InChI Key |
HTSSLPCPPYAUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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